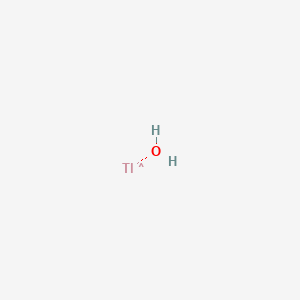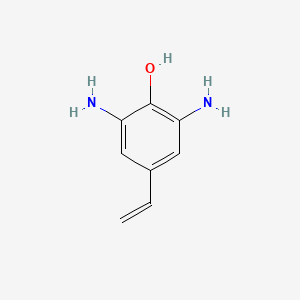![molecular formula C31H19N3O5S B13828184 1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis- CAS No. 39951-80-9](/img/structure/B13828184.png)
1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2,2’-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of isoindole and benzothiazole moieties, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step reactions that include the activation of carbon-nitrogen triple bonds and the use of various nucleophilic and electrophilic sites . One common synthetic route involves the Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters, leading to the formation of isoindole derivatives . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
1H-Isoindole-1,3(2H)-dione derivatives undergo a variety of chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly involving nucleophiles, are common and can lead to a wide range of derivatives.
Common reagents used in these reactions include rhodium catalysts, azides, and diazoesters. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione derivatives have significant applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves the selective activation of carbon-nitrogen triple bonds, leading to the formation of unique fluorophores. These fluorophores exhibit aggregation-induced emission, which is modulated by the specific molecular environment . The molecular targets and pathways involved in these processes are primarily related to the interaction of the fluorophores with lipid droplets and other cellular components.
Comparación Con Compuestos Similares
1H-Isoindole-1,3(2H)-dione derivatives can be compared with other isoindole and benzothiazole-based compounds. Similar compounds include:
These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of isoindole and benzothiazole moieties in 1H-Isoindole-1,3(2H)-dione derivatives contributes to their distinct chemical behavior and applications.
Propiedades
Número CAS |
39951-80-9 |
|---|---|
Fórmula molecular |
C31H19N3O5S |
Peso molecular |
545.6 g/mol |
Nombre IUPAC |
2-[[3-(1,3-benzothiazol-2-yl)-5-[(1,3-dioxoisoindol-2-yl)methyl]-4-hydroxyphenyl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C31H19N3O5S/c35-26-18(16-34-30(38)21-9-3-4-10-22(21)31(34)39)13-17(14-23(26)27-32-24-11-5-6-12-25(24)40-27)15-33-28(36)19-7-1-2-8-20(19)29(33)37/h1-14,35H,15-16H2 |
Clave InChI |
XSHSFYWQOREZSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C(=C3)C4=NC5=CC=CC=C5S4)O)CN6C(=O)C7=CC=CC=C7C6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
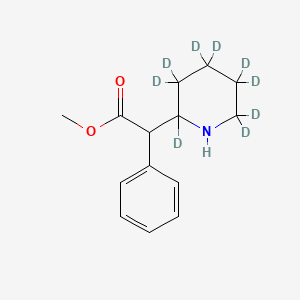
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)

![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
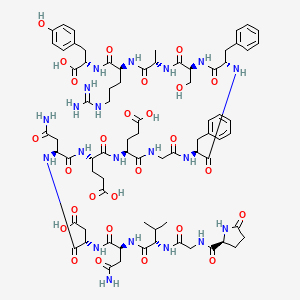
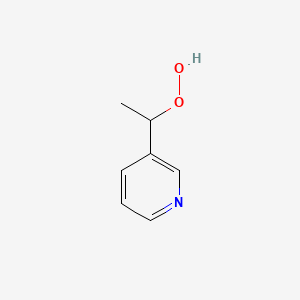
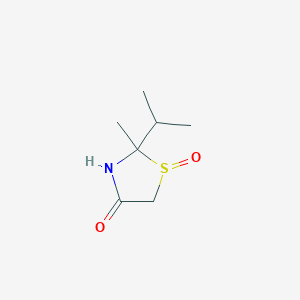
![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
